molecular formula C18H26N2 B5223673 2-adamantyl[3-(dimethylamino)phenyl]amine

2-adamantyl[3-(dimethylamino)phenyl]amine

カタログ番号 B5223673
分子量: 270.4 g/mol
InChIキー: LHDDZLAPAWZFOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-adamantyl[3-(dimethylamino)phenyl]amine, also known as Memantine, is a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. It is a synthetic compound that was first synthesized in the late 1960s and was later approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease. Memantine has been shown to have a wide range of applications in scientific research, including the study of neurological disorders, drug addiction, and pain management.

作用機序

2-adamantyl[3-(dimethylamino)phenyl]amine works by binding to the NMDA receptor and blocking the action of the neurotransmitter glutamate. This prevents the overstimulation of the receptor, which can lead to neuronal damage and cell death. 2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to be a non-competitive antagonist of the receptor, which means that it does not compete with glutamate for binding sites on the receptor. Instead, it binds to a separate site on the receptor, which allows it to selectively block the receptor without interfering with normal neurotransmission.
Biochemical and Physiological Effects:
2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to have a number of biochemical and physiological effects, including the reduction of glutamate-induced excitotoxicity, the prevention of neuronal damage, and the improvement of cognitive function in patients with Alzheimer's disease. In addition, 2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

One of the main advantages of 2-adamantyl[3-(dimethylamino)phenyl]amine for use in laboratory experiments is its specificity for the NMDA receptor. This allows researchers to selectively block the receptor without interfering with other neurotransmitter systems. However, 2-adamantyl[3-(dimethylamino)phenyl]amine has a relatively low affinity for the receptor, which means that high concentrations are required to achieve a significant effect. In addition, 2-adamantyl[3-(dimethylamino)phenyl]amine has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.

将来の方向性

There are a number of potential future directions for research on 2-adamantyl[3-(dimethylamino)phenyl]amine, including the development of more potent and selective NMDA receptor antagonists, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its neuroprotective effects in other pathological conditions. In addition, there is ongoing research on the mechanisms underlying the neuroprotective effects of 2-adamantyl[3-(dimethylamino)phenyl]amine, which may lead to the development of new therapeutic strategies for the prevention of neuronal damage and cell death.

合成法

2-adamantyl[3-(dimethylamino)phenyl]amine is synthesized through a multi-step process that involves the reaction of adamantane with 3-dimethylaminophenylacetonitrile. The resulting intermediate is then reduced to the final product using hydrogen gas and a palladium catalyst. The synthesis of 2-adamantyl[3-(dimethylamino)phenyl]amine is a complex process that requires specialized equipment and expertise.

科学的研究の応用

2-adamantyl[3-(dimethylamino)phenyl]amine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential use in the treatment of drug addiction and chronic pain. In addition, 2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to have neuroprotective effects, making it a promising candidate for the prevention of neuronal damage caused by various pathological conditions.

特性

IUPAC Name

1-N-(2-adamantyl)-3-N,3-N-dimethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2/c1-20(2)17-5-3-4-16(11-17)19-18-14-7-12-6-13(9-14)10-15(18)8-12/h3-5,11-15,18-19H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDDZLAPAWZFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。